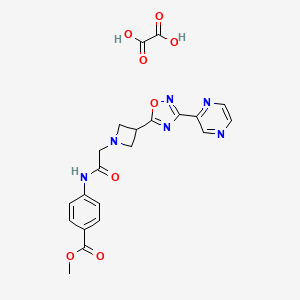

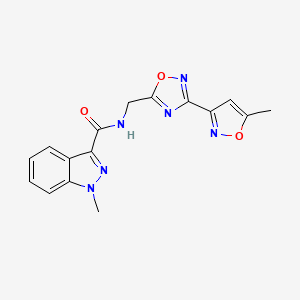

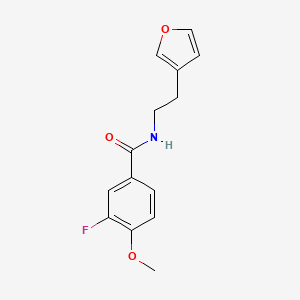

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as L-748,337 and has been studied for its ability to act as an inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of blood glucose levels. In

Applications De Recherche Scientifique

Synthesis and Structural Elucidation

Quinoline derivatives have been synthesized and their structures elucidated through various chemical reactions, offering insights into their chemical properties and potential applications. For instance, novel quinolinyl chalcones have been synthesized, demonstrating the versatility of quinoline derivatives in organic synthesis and their potential as growth promoters for selected crops (Hassan, Alzandi, & Hassan, 2020). These findings highlight the role of quinoline derivatives in developing new agricultural chemicals.

Biological Activities

Quinoline derivatives exhibit a range of biological activities, including algicidal properties and potential as anticancer agents. Research on specific quinoline derivatives has shown good algicidal activities against aquatic microorganisms, suggesting their use in managing harmful algal blooms (Kim et al., 2000). Additionally, docking analysis of quinoline derivatives as potential human AKT1 inhibitors indicates their relevance in cancer research, offering a pathway to novel anticancer drugs (Ghanei et al., 2016).

Material Science Applications

Quinoline derivatives have been explored for their optical properties, including fluorescence, making them candidates for applications in material sciences such as invisible inks and organic light-emitting diodes (OLEDs). Studies on the optical properties of functionally substituted thieno[3,2-c]quinolines show moderate to high fluorescence quantum yields, suggesting their use in designing new fluorescent materials (Bogza et al., 2018). This research opens avenues for developing new materials with specific optical properties for technological applications.

Anticorrosion Properties

The application of quinoline derivatives in corrosion inhibition has been documented, where specific derivatives effectively protect metals against dissolution in corrosive environments. This application is crucial for extending the lifespan of metal structures in industrial settings (Lgaz et al., 2017).

Propriétés

IUPAC Name |

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11(2)9-15-7-3-4-13-8-12(10-16)5-6-14(13)15/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDPODBYJWFZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC2=C1C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2775257.png)